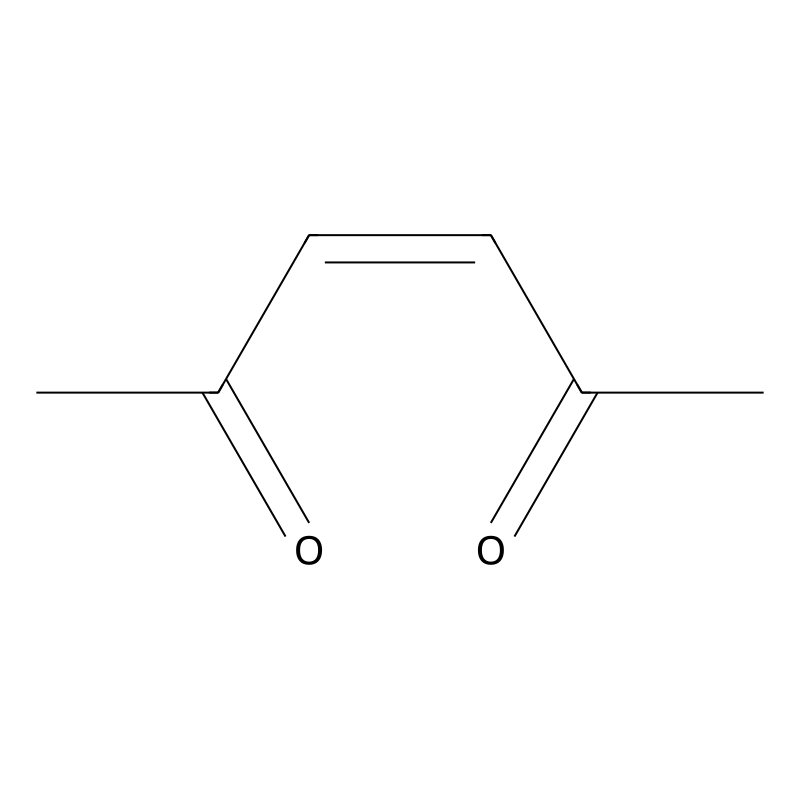3-Hexene-2,5-dione, (3Z)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
3-Hexene-2,5-dione, specifically in its (3Z) configuration, is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This compound features a conjugated dione structure, characterized by the presence of two carbonyl groups (C=O) at the 2 and 5 positions of a hexene backbone. The (3Z) designation indicates that the double bond between the second and third carbon atoms is in the cis configuration, which affects its chemical properties and reactivity.
Additionally, it can engage in thermal oxidation processes under specific conditions, which can be monitored using advanced thermal analysis techniques such as Accelerating Rate Calorimetry (ARC) .
Several synthesis methods have been developed for producing 3-hexene-2,5-dione:
- Oxidative Methods: The compound can be synthesized through the oxidation of corresponding alkenes or alcohols under controlled conditions.
- Thermal Decomposition: Another method involves the thermal decomposition of precursors like diacetyl compounds or other diketones.
- Radical Initiation: The use of radical initiators under specific conditions can also yield this compound through various radical-mediated pathways .
3-Hexene-2,5-dione finds applications in several fields:
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Flavor and Fragrance Industry: Due to its unique structure and potential aroma characteristics, it may be used in flavoring agents.
- Research: It is utilized in studies related to atmospheric chemistry and the behavior of organic compounds under oxidative conditions .
Interaction studies involving 3-hexene-2,5-dione primarily focus on its reactivity with hydroxyl radicals and other reactive species. These studies are crucial for understanding its environmental impact and degradation pathways in the atmosphere. Investigations have shown that this compound can produce various secondary products upon interaction with radicals, influencing air quality and ecological dynamics .
Several compounds share structural similarities with 3-hexene-2,5-dione. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hexanone | C6H12O | A ketone without conjugated double bonds |
| 3-Hexen-2-one | C6H10O | Contains a single carbonyl group |
| 4-Hexenoic acid | C6H10O2 | A carboxylic acid with a different functional group |
| 3-Methyl-2-butenal | C5H8O | An aldehyde with a shorter carbon chain |
The unique feature of 3-hexene-2,5-dione lies in its dual carbonyl groups and conjugated double bond system, which significantly influences its reactivity compared to other similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








